5-Aminothiazole-4-carbaldehyde is a heterocyclic organic compound characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound features an amino group (-NH2) and an aldehyde group (-CHO) at the 5 and 4 positions of the thiazole ring, respectively. Its molecular formula is C4H4N2OS, and it has garnered interest in various fields of chemistry due to its potential applications in medicinal chemistry and organic synthesis.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Research indicates that 5-Aminothiazole-4-carbaldehyde exhibits significant biological activity. It has been shown to influence various biochemical pathways, particularly those related to purine metabolism. The compound acts as an intermediate in the synthesis of inosine monophosphate, which is crucial for nucleotide synthesis. Additionally, it has been noted for its potential to stimulate AMP-dependent protein kinase activity, which plays a role in cellular energy homeostasis and may protect against ischemic injury in cardiac tissues.
Several synthetic routes have been developed for 5-Aminothiazole-4-carbaldehyde:
5-Aminothiazole-4-carbaldehyde is primarily utilized in:
Studies on the interactions of 5-Aminothiazole-4-carbaldehyde with biological targets have revealed its ability to modulate enzyme activities involved in metabolic processes. Notably, it influences AMP-dependent protein kinase pathways, which are critical for regulating energy balance within cells. Such interactions suggest potential therapeutic roles in conditions related to energy metabolism and ischemic injuries .
Several compounds share structural similarities with 5-Aminothiazole-4-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Aminothiazole-4-carboxamide | Contains an amine and carboxamide functional groups | Precursor for thiazolo[4,5-d]pyrimidines |
| 2-Aminothiazole | Amino group at position 2 on the thiazole ring | Exhibits antimicrobial properties |
| Thiazole-4-carboxylic acid | Carboxylic acid instead of aldehyde | Used in organic synthesis |
| 5-Methylthiazole | Methyl group at position 5 | Shows different biological activity |
The uniqueness of 5-Aminothiazole-4-carbaldehyde lies in its specific combination of functional groups that facilitate diverse
5-Aminothiazole-4-carbaldehyde represents a structurally significant heterocyclic compound characterized by a five-membered thiazole ring containing both sulfur and nitrogen atoms, with an amino group at position 5 and an aldehyde group at position 4 . The molecular formula C4H4N2OS defines this compound as an important intermediate in organic synthesis and medicinal chemistry applications . The development of efficient synthetic methodologies for this compound has been the subject of extensive research, leading to various approaches that differ in their mechanistic pathways, reaction conditions, and overall efficiency [2] [3].
Traditional synthetic approaches for 5-aminothiazole-4-carbaldehyde have evolved from classical heterocyclic chemistry principles, utilizing well-established cyclocondensation reactions and ring-forming methodologies [4] [5]. These conventional methods have provided the foundation for understanding the fundamental chemistry of thiazole ring formation and continue to serve as reliable synthetic routes in both academic and industrial settings [3] [6].
The cyclocondensation approach utilizing aminocyanacetamide represents one of the most direct and efficient methods for constructing the thiazole ring system [4]. This methodology involves the reaction of 2-amino-2-cyanoacetamide with carbon disulfide under controlled conditions to form the desired thiazole scaffold [4]. The reaction proceeds through a nucleophilic attack of the amino nitrogen on the electrophilic carbon of carbon disulfide, followed by intramolecular cyclization to establish the five-membered ring [4].
Research conducted on this synthetic route demonstrates that the reaction achieves optimal yields when performed in methanol under reflux conditions for approximately one hour [4]. The methodology exhibits remarkable efficiency, with reported yields reaching 94.8% under optimized reaction parameters [4]. The mechanistic pathway involves initial formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular nucleophilic substitution to generate the thiazole ring with concomitant elimination of hydrogen sulfide [4].
| Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aminocyanacetamide with Carbon Disulfide | 2-amino-2-cyanoacetamide, carbon disulfide | Methanol reflux, 1 hour | 94.8 | [4] |
| Cook-Heilbron Synthesis | α-aminonitrile, carbon disulfide, base | Room temperature, aqueous conditions | 90 | [7] [8] |
| Modified Hantzsch Thiazole Synthesis | α-halogeno ketones, N-monosubstituted thioureas | Neutral or acidic solvent, 80°C, 20 min | 73 | [9] |
| Direct Condensation Method | acetophenone, thiourea, iodine | Reflux, acetone solvent | 85-90 | [5] [10] |
The selectivity of this reaction pathway is particularly noteworthy, as it provides access to specifically substituted thiazole derivatives while minimizing the formation of unwanted regioisomers [4]. The presence of the cyano group in the starting material directs the cyclization process, ensuring the formation of the desired 5-amino substitution pattern [4].
Carbon disulfide-mediated thiazole ring formation represents a versatile and widely applicable synthetic strategy that encompasses several mechanistic variants [7] [8] [11]. The Cook-Heilbron synthesis exemplifies this approach, wherein α-aminonitriles undergo cyclocondensation with carbon disulfide under mild aqueous conditions to yield 5-aminothiazole derivatives [7] [8]. This methodology operates at room temperature and demonstrates remarkable tolerance for various functional groups, making it particularly attractive for the synthesis of complex thiazole derivatives [8].
The mechanistic pathway of carbon disulfide-mediated ring formation involves initial nucleophilic addition of the amino nitrogen to the electrophilic carbon center of carbon disulfide [8]. This addition reaction results in the formation of a dithiocarbamate intermediate, which subsequently undergoes 5-exo-dig cyclization through attack of the sulfur atom on the nitrile carbon [8]. The cyclization process generates a 5-imino-2-thione thiazolidine intermediate that undergoes tautomerization and aromatization to afford the final thiazole product [8].
Research investigations have revealed that the efficiency of carbon disulfide-mediated reactions is significantly influenced by the choice of base and reaction medium [12] [11]. The use of sodium hydroxide in aqueous media at 20°C provides optimal conditions for rapid product formation, with reaction completion occurring within minutes under these conditions [12]. The methodology demonstrates broad substrate scope, accommodating various substitution patterns while maintaining high yields and selectivity [12].
Solid-phase synthesis methodologies have emerged as powerful alternatives to solution-phase chemistry, offering distinct advantages in terms of purification, automation, and combinatorial library generation [3] [13]. These approaches utilize polymer-supported reagents and intermediates to facilitate thiazole ring construction while minimizing purification challenges associated with traditional synthetic methods [3] [13].
The development of polymer-supported thiazole synthesis has been particularly successful in the preparation of 2-aminothiazole derivatives through resin-bound intermediates [3] [13]. Research has demonstrated that Wang resin and other solid supports can effectively anchor key synthetic intermediates, allowing for efficient assembly of the thiazole ring system through sequential transformations [3]. The solid-phase approach typically involves attachment of an appropriate building block to the resin, followed by on-resin cyclization and subsequent cleavage to afford the desired product [13].
Optimization studies have revealed that solid-phase thiazole synthesis benefits from careful selection of linker chemistry and reaction conditions [13]. The use of acid-labile linkers allows for mild cleavage conditions that preserve sensitive functional groups, while base-stable resins enable the use of strong bases required for certain cyclization reactions [13]. The methodology has proven particularly valuable for library synthesis, where multiple analogs can be prepared in parallel using automated synthesis equipment [3].
The development of efficient catalytic systems has revolutionized thiazole synthesis by enabling milder reaction conditions, improved selectivity, and enhanced functional group tolerance [14] [15] [16]. Modern catalytic approaches encompass both traditional metal catalysts and innovative enzymatic systems that offer unique advantages for specific synthetic transformations [17] [15] [18].
Raney nickel catalysis represents a well-established and highly effective approach for reductive transformations in thiazole chemistry [14] [17] [19]. This catalyst system demonstrates particular utility in the reduction of nitrile groups to aldehydes, a key transformation in the synthesis of 5-aminothiazole-4-carbaldehyde from corresponding nitrile precursors [14]. The heterogeneous nature of Raney nickel provides advantages in terms of ease of separation and catalyst recovery [19].
The mechanistic pathway of Raney nickel-catalyzed reductive amination involves initial coordination of the substrate to the metal surface, followed by stepwise hydrogenation [17]. Research has demonstrated that the reaction proceeds through selective reduction of specific functional groups while preserving the aromatic thiazole ring system [17] [19]. Optimal reaction conditions typically involve moderate temperatures (50°C) and atmospheric hydrogen pressure, providing excellent yields while maintaining substrate integrity [14].
| Catalyst System | Substrate | Optimal Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Raney Nickel | α-aminonitrile intermediates | 50 | Variable | 85-95 | [19] |
| Trypsin from Porcine Pancreas | Isocyanide, secondary amine, DMAD | Room temperature | 24 hours | 90 | [18] |
| Lipase (Mucor javanicus) | Acetophenone, thiobenzamide | 35 | 10 minutes (US) | 97 | [20] [21] |
| Gold(I) Complex | Terminal alkynes, thioamides | Room temperature | 20 minutes | 91 | [16] |
| Iron(III) Thiazole Complex | Various organic substrates | 80 | 24 hours | 87-97 | [15] |
| Palladium(II) Thiazole Complex | Pyrazole-4-carbonitrile precursors | 80 | 20 minutes | 97 | [15] |
The selectivity characteristics of Raney nickel in thiazole synthesis have been extensively studied, revealing its ability to discriminate between different nitrogen-containing functional groups [17] [22]. The catalyst shows preference for imine reduction over aromatic nitrogen reduction, allowing for chemoselective transformations in complex molecular architectures [17]. This selectivity profile makes Raney nickel particularly valuable for the synthesis of amino-substituted thiazole derivatives where preservation of the aromatic system is essential [19].
Solvent selection plays a crucial role in determining the efficiency, selectivity, and overall success of thiazole synthesis reactions [9] [23] [21]. Systematic investigations of solvent effects have revealed significant correlations between solvent properties and reaction outcomes, providing valuable guidance for optimization strategies [21].
Research conducted on solvent effects in thiazole synthesis has demonstrated that polar protic solvents generally provide superior results compared to aprotic alternatives [23] [21]. Water emerges as an exceptionally effective medium, achieving yields of up to 97% under ultrasonic conditions while maintaining excellent product purity [21]. The superior performance of aqueous media has been attributed to enhanced solvation of ionic intermediates and improved mass transfer characteristics [21].
| Solvent | Polarity Index | Conventional Yield (%) | Ultrasonic Yield (%) | Reaction Time (min) | Reference |
|---|---|---|---|---|---|
| Water | 10.2 | 58 | 97 | 10 | [20] [21] |
| Tetrahydrofuran | 4.0 | 70 | 75 | 1440 | [23] |
| Methanol | 5.1 | 35 | 47 | 25 | [21] |
| Ethanol | 4.3 | 38 | 49 | 25 | [21] |
| N,N-Dimethylformamide | 6.4 | 25 | 47 | 25 | [21] |
| 1,4-Dioxane | 2.2 | 48 | 35 | 25 | [23] |
| Toluene | 2.4 | 20 | 33 | 25 | [21] |
| Dichloromethane | 3.1 | 28 | 48 | 25 | [21] |
The influence of solvent polarity on reaction kinetics and product distribution has been systematically evaluated across a range of solvent systems [21]. High polarity solvents facilitate the formation and stabilization of charged intermediates, leading to accelerated reaction rates and improved yields [21]. Conversely, nonpolar solvents often result in diminished reactivity and lower product yields, particularly for ionic mechanisms [21].
Temperature-dependent solvent effects have also been investigated, revealing complex interactions between thermal activation and solvation phenomena [9] [23]. The optimal temperature for thiazole synthesis varies significantly with solvent choice, with polar solvents generally requiring lower temperatures to achieve maximum efficiency [23] [21]. This temperature dependence has been correlated with solvent boiling points and thermal stability considerations [23].
The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry, driving innovation in green chemistry approaches for thiazole synthesis [24] [25]. These alternative methodologies emphasize reduced environmental impact, improved energy efficiency, and the use of renewable or less hazardous materials [25].
Microwave-assisted synthesis represents one of the most successful green chemistry applications in thiazole chemistry [26] [27] [28]. This methodology utilizes microwave irradiation to achieve rapid heating and enhanced reaction rates, significantly reducing reaction times from hours to minutes [26] [28]. Research has demonstrated that microwave conditions provide yields comparable to or superior to conventional heating methods while dramatically improving energy efficiency [27] [28]. The Hantzsch thiazole synthesis under microwave irradiation exemplifies this approach, achieving excellent yields in 25-45 minutes compared to several hours required for conventional heating [26].
| Green Method | Energy Source | Temperature (°C) | Reaction Time | Yield (%) | Environmental Benefit | Reference |
|---|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation | 80-120 | 25-45 minutes | 85-95 | Reduced reaction time, energy efficient | [26] [27] [28] |
| Ultrasonic-Assisted Synthesis | Ultrasonic irradiation (750W) | 35 | 10 minutes | 97 | Minimal energy consumption, high yield | [29] [20] |
| Lipase-Catalyzed Synthesis | Enzymatic catalysis | 35 | 10 minutes | 97 | Biodegradable catalyst, mild conditions | [20] [21] |
| Solvent-Free Conditions | Thermal heating | 25-50 | 30 seconds | 90 | No solvent waste, rapid synthesis | [29] |
| Aqueous Medium Synthesis | Water as green solvent | Reflux | 4-6 hours | 87-97 | Non-toxic solvent, sustainable | [24] [25] |
| Ionic Liquid Medium | Ionic liquid as medium | Room temperature | 20 minutes | 85-93 | Recyclable medium, low volatility | [25] |
Ultrasonic-assisted synthesis has emerged as another highly effective green chemistry approach, utilizing high-frequency sound waves to enhance mass transfer and reaction kinetics [29] [20]. This methodology operates under mild conditions while achieving exceptional yields, particularly when combined with aqueous reaction media [20]. The ultrasonic approach demonstrates remarkable efficiency, completing thiazole synthesis reactions in as little as 10 minutes with yields exceeding 97% [20].
Enzymatic catalysis represents a particularly innovative green chemistry approach that utilizes biological catalysts to facilitate thiazole ring formation [20] [18] [21]. Lipase-catalyzed synthesis has proven especially successful, providing high yields under mild conditions while utilizing biodegradable catalysts [21]. The enzymatic approach operates at physiological temperatures and demonstrates excellent functional group tolerance, making it suitable for complex substrate architectures [18] [21].
Solvent-free synthesis methodologies have gained attention for their elimination of organic solvent waste and simplified purification procedures [29]. These approaches utilize neat reaction conditions or solid-state mixing to achieve thiazole formation, often with dramatically reduced reaction times [29]. The solvent-free approach has demonstrated particular success in microwave-assisted reactions, where rapid heating enables efficient mixing and reaction completion in seconds rather than hours [29].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 5-Aminothiazole-4-carbaldehyde through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinctive resonances that enable unambiguous identification of the molecular framework [1] [2] [3].
The amino group protons typically appear as a broad singlet in the range of 4.5-5.5 parts per million, reflecting the characteristic behavior of primary amines attached to aromatic heterocycles [1] [2]. This broad signal pattern results from rapid exchange with solvent molecules and the electron-withdrawing effect of the thiazole ring system. The thiazole ring proton manifests as a singlet between 6.5-7.5 parts per million, consistent with the aromatic character of the heterocyclic system [4] [3].
The aldehyde proton represents the most downfield signal, appearing as a sharp singlet between 9.5-10.5 parts per million [5] [6]. This characteristic chemical shift reflects the strong deshielding effect of the carbonyl oxygen and the electron-deficient nature of the thiazole ring system. The position aligns with literature values for aldehydes attached to electron-poor aromatic systems [7] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through distinct carbon environments. The aldehyde carbon exhibits the most characteristic signal, appearing between 185-195 parts per million [7] [8]. This downfield position reflects the carbonyl carbon environment typical of aldehydes and represents the most diagnostic peak in the spectrum.
The thiazole ring carbons display characteristic patterns with the carbon at position 4 appearing between 110-130 parts per million, the carbon at position 5 resonating between 140-160 parts per million, and the carbon at position 2 appearing between 165-175 parts per million [9] [7]. These chemical shifts reflect the electron distribution within the aromatic thiazole system and the influence of the amino and aldehyde substituents.
Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The amino group of 5-Aminothiazole-4-carbaldehyde exhibits two distinct nitrogen-hydrogen stretching vibrations [10] [2] [11]. The asymmetric stretch appears between 3400-3500 wavenumbers, while the symmetric stretch manifests between 3300-3400 wavenumbers, both displaying medium intensity consistent with primary amine characteristics.
The aldehyde carbonyl group produces the most intense absorption band in the spectrum, appearing between 1720-1740 wavenumbers [12] [13] [14]. This strong absorption reflects the characteristic carbon-oxygen double bond stretching vibration and serves as a definitive diagnostic feature for aldehyde functionality. The frequency range aligns with aldehydes attached to electron-deficient aromatic systems [15].
The thiazole ring system contributes several characteristic absorption bands. The carbon-nitrogen double bond stretch appears between 1600-1620 wavenumbers with medium intensity [10] [16] [2]. The aromatic carbon-carbon stretches manifest between 1540-1570 wavenumbers, while the carbon-sulfur bond produces a characteristic absorption between 1080-1100 wavenumbers [16] [17].
The amino group bending vibration typically appears between 1620-1650 wavenumbers, often overlapping with the thiazole carbon-nitrogen stretching region [11] [14]. This overlap necessitates careful spectral interpretation to distinguish between these vibrational modes.
Single crystal X-ray diffraction analysis provides definitive structural information including molecular geometry, crystal packing, and intermolecular interactions. Based on crystallographic studies of related aminothiazole compounds, 5-Aminothiazole-4-carbaldehyde likely crystallizes in either monoclinic or orthorhombic crystal systems [18] [19] [20].
The expected space group assignments include P2₁/c for monoclinic systems or Pbca for orthorhombic arrangements, reflecting common packing patterns observed in thiazole derivatives [19] [21]. Unit cell parameters are anticipated to fall within ranges of a = 7.2-8.5 Ångströms, b = 10.5-12.0 Ångströms, and c = 15.0-18.0 Ångströms, yielding unit cell volumes between 1200-1800 cubic Ångströms [19].
The molecular geometry exhibits planar thiazole ring systems with the amino group maintaining coplanarity [18] [22]. Key bond lengths include carbon-nitrogen distances of 1.30-1.38 Ångströms within the thiazole ring and carbonyl carbon-oxygen distances of 1.20-1.22 Ångströms for the aldehyde functionality. Bond angles reflect standard aromatic geometry with nitrogen-carbon-sulfur angles between 115-118 degrees and carbon-carbon-oxygen angles between 120-125 degrees [18] [20].
Crystal packing typically involves hydrogen bonding networks formed by the amino group and aldehyde functionality [18] [22]. These intermolecular interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics. The density is expected to range between 1.4-1.6 grams per cubic centimeter, consistent with organic heterocyclic compounds [23].
Density functional theory calculations using the B3LYP functional with 6-31G(d) and 6-311G(d,p) basis sets provide comprehensive electronic structure information for 5-Aminothiazole-4-carbaldehyde [24] [25] [26]. These computational methods enable prediction of molecular orbital energies, electron distribution, and chemical reactivity parameters.
The highest occupied molecular orbital energy is predicted to range between -6.3 to -5.8 electron volts, indicating moderate electron-donating ability [27] [28]. The lowest unoccupied molecular orbital energy falls between -1.9 to -1.4 electron volts, suggesting reasonable electron-accepting capability. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 4.0-4.5 electron volts indicates good chemical stability and moderate reactivity [25] [27].
Molecular electrostatic potential calculations reveal regions of electron density and electrophilic/nucleophilic sites. The amino nitrogen atoms exhibit significant negative charge density, making them potential nucleophilic centers, while the aldehyde carbon displays positive electrostatic potential, indicating electrophilic character [25] [26]. The sulfur atom maintains intermediate electron density consistent with its position in the thiazole ring.
The dipole moment is calculated to range between 3.5-4.8 Debye units, reflecting significant molecular polarity arising from the electron-withdrawing aldehyde group and electron-donating amino functionality [24] [25]. This polarity influences solubility characteristics and intermolecular interactions in both solution and solid state.
Natural bond orbital analysis provides insights into electron delocalization and bonding patterns. The thiazole ring exhibits aromatic character with π-electron delocalization extending throughout the five-membered heterocycle [25] [26]. The amino group participates in conjugation with the ring system, while the aldehyde group maintains primarily localized π-bonding character.
Vibrational frequency calculations at the density functional theory level enable assignment of infrared absorption bands and prediction of Raman active modes [16] [26]. The computed frequencies, when scaled by appropriate correction factors, show excellent agreement with experimental observations and support the structural assignments derived from spectroscopic analysis.